molecular formula C10H13F2N B13980138 (R)-1-(2,4-difluorophenyl)butylamine

(R)-1-(2,4-difluorophenyl)butylamine

Cat. No.: B13980138
M. Wt: 185.21 g/mol
InChI Key: UYWOZTJRNLKMSP-SNVBAGLBSA-N
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Description

®-1-(2,4-difluorophenyl)butylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of ®-1-(2,4-difluorophenyl)butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron-based Lewis acids, such as tris(pentafluorophenyl)borane, has been explored for efficient C–C and C–heteroatom bond formation .

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-difluorophenyl)butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

®-1-(2,4-difluorophenyl)butylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,4-difluorophenyl)butylamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2,4-difluorophenyl)butylamine is unique due to its specific structural features, such as the presence of the difluorophenyl group and the butylamine chain. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

UYWOZTJRNLKMSP-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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